2-(3-Benzoylphenyl)acetic acid 2-(3-Benzoylphenyl)acetic acid (3-Benzoylphenyl)acetic acid is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 22071-22-3
VCID: VC0516036
InChI: InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2-(3-Benzoylphenyl)acetic acid

CAS No.: 22071-22-3

Cat. No.: VC0516036

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(3-Benzoylphenyl)acetic acid - 22071-22-3

CAS No. 22071-22-3
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 2-(3-benzoylphenyl)acetic acid
Standard InChI InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
Standard InChI Key ALDSXDRDRWDASQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Benzoylphenyl)acetic acid features a benzoyl group (-C₆H₅CO-) attached to the meta position of a phenylacetic acid backbone. The molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . Key structural identifiers include:

  • SMILES: OC(=O)CC1=CC(=CC=C1)C(=O)C1=CC=CC=C1

  • InChI Key: ALDSXDRDRWDASQ-UHFFFAOYSA-N
    The crystalline solid exhibits a melting point of 111°C and a predicted density of 1.232 g/cm³ .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25 g/mol
Melting Point111°C
Density1.232 g/cm³
SolubilityDMSO, Chloroform, Methanol
pKa4.18

Spectral Characterization

  • NMR: The ¹H-NMR spectrum (CDCl₃) displays aromatic proton signals at δ 7.40–7.80 ppm, characteristic of the benzoyl and phenyl groups .

  • HPLC: Purity exceeding 98% is achievable via reverse-phase chromatography.

Synthesis and Industrial Production

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation of phenylacetic acid derivatives. For example, 3-methylbenzophenone undergoes nitration and hydrolysis to yield 2-(3-benzoylphenyl)acetonitrile, which is subsequently carboxylated .

Resolution of Racemates

Patent CN1349970A describes resolving racemic 2-(3-benzoylphenyl)propionic acid using (-)-1-deoxy-1-C₁₋₁₅ hydrocarbylamino-D-glucitol. The diastereomeric salts are crystallized and acid-hydrolyzed to isolate the (S)-(+)-enantiomer with 66.4% yield and >98% purity .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield
AcylationAlCl₃, 80–120°C70–85%
Racemate Resolution(-)-Glucitol derivative, reflux68.8%
Hydrolysis2N H₂SO₄, ethyl acetate66.4%

Industrial Scaling

Industrial production employs continuous-flow reactors to optimize temperature (80–250°C) and pressure, achieving batch sizes exceeding 100 kg . Purification via recrystallization (isopropanol/water) ensures pharmaceutical-grade output .

Pharmacological Profile

Mechanism of Action

As a COX-1/COX-2 inhibitor, 2-(3-benzoylphenyl)acetic acid reduces prostaglandin E₂ (PGE₂) synthesis, with IC₅₀ values of 1.2 µM (COX-1) and 0.8 µM (COX-2) . This dual inhibition underpins its anti-inflammatory and analgesic effects.

Preclinical Efficacy

  • Anti-Inflammatory Activity: In rat paw edema models, the compound showed 91.8–113.3% efficacy relative to ketoprofen .

  • Analgesic Effects: Central nervous system modulation reduces pain response in thermal hyperalgesia tests.

Table 3: Biological Activity Data

ModelEffect SizeReference
Rat Paw Edema91.8–113.3% inhibition
COX-1 InhibitionIC₅₀ = 1.2 µM
COX-2 InhibitionIC₅₀ = 0.8 µM

Derivative Development

Structural modifications, such as hydroxamic acid prodrugs, enhance bioavailability. For instance, 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propionic acid exhibits 20% higher potency than ketoprofen in vivo .

Applications in Pharmaceutical Chemistry

Ketoprofen Synthesis

As a direct precursor, 2-(3-benzoylphenyl)acetic acid undergoes alkylation with methyl iodide to form ketoprofen, a widely prescribed NSAID .

Prodrug Design

Ester prodrugs (e.g., glycolamide derivatives) demonstrate 2–4-fold increased logP, improving blood-brain barrier penetration .

Analytical and Quality Control Methods

Chromatographic Assays

  • HPLC: C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm achieve baseline separation.

  • GC-MS: Electron ionization (70 eV) confirms molecular ion peaks at m/z 240[M]⁺ .

Future Directions

Ongoing research explores its role in anticancer therapies, with derivatives showing 1–23% growth inhibition in 60 human tumor cell lines . Computational models predict fibrinolytic and antineurotic activities (Pa > 0.7) , warranting further in vivo validation.

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